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The development of Nerispirdine (HP184), a potential treatment for multiple sclerosis (MS) and
spinal cord injury (SCI), was discontinued by sanofi-aventis after Phase Il clinical trials failed to
produce data sufficient to support advancement to Phase Il studies.[1] This review critically
examines the available clinical trial data for Nerispirdine and compares it with established and
investigational therapies for its targeted indications, providing a retrospective analysis of its
therapeutic potential.

Nerispirdine in Multiple Sclerosis: Falling Short of
Expectations

Nerispirdine's development in multiple sclerosis focused on two key areas: improving visual
deficits and enhancing walking ability.

Visual Function in Multiple Sclerosis (NCT00772525)

A Phase lla, double-blind, placebo-controlled, randomized crossover study investigated the
effect of single oral doses of 50 mg and 400 mg of Nerispirdine on visual function in 31 patients
with MS. The primary endpoint was the change in Visual Evoked Potential (VEP) P100 latency,
a measure of the time it takes for a visual stimulus to travel from the eye to the brain's visual
cortex.

Experimental Protocol: NCT00772525

o Study Design: Multicenter, double-blind, placebo-controlled, randomized, 3-period crossover.
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 Participants: 31 adults with clinically definite MS.

 Intervention: Single oral doses of Nerispirdine (50 mg and 400 mg) and placebo, with a one-
week washout period between each treatment.

e Primary Outcome: Change from pre-dose to post-dose in VEP P100 latency.

e Secondary Outcomes: VEP P100 amplitude, Pelli-Robson contrast sensitivity, and ETDRS
visual acuity.

The results, summarized in the table below, showed no statistically significant improvement in
VEP P100 latency with either dose of Nerispirdine compared to placebo.

Mean Change in .
95% Confidence

Treatment Group VEP P100 Latency p-value vs. Placebo
Interval
(ms)
Placebo 0.6
Nerispirdine 50 mg 0.7 (-3.40, 3.54) 0.9681
Nerispirdine 400 mg 0.3 (-3.71, 3.18) 0.8782

Table 1: Primary Efficacy Results of the NCT00772525 Study. A negative change would
indicate an improvement. Data sourced from a sanofi-aventis study results summary.

While a numerical increase in VEP P100 amplitude (suggesting a potential improvement in the
strength of the visual signal) was observed, this finding was not consistent across both eyes
and other visual function parameters did not show consistent changes.

In terms of safety, Nerispirdine was generally well-tolerated. The most frequently reported
treatment-emergent adverse events at the 400 mg dose were dizziness, fatigue, nausea,
myalgia, and headache. One patient withdrew after receiving the 400 mg dose due to myalgia,
gait disturbance, and fatigue.

Walking Ability in Multiple Sclerosis (NCT00811902)
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A separate Phase Il study was designed to evaluate the efficacy, safety, and tolerability of
Nerispirdine in improving walking ability in patients with MS. However, detailed quantitative
results from this trial have not been made publicly available, a likely consequence of the drug's
discontinued development.

A Comparative Look: Dalfampridine in Multiple
Sclerosis

In contrast to Nerispirdine's stalled progress, dalfampridine (marketed as Ampyra® in the U.S.)
has been successfully developed and approved for the improvement of walking in patients with
MS. A review of its clinical trial data provides a benchmark against which Nerispirdine's
potential can be assessed.

Two pivotal Phase Ill, randomized, double-blind, placebo-controlled trials demonstrated the
efficacy of dalfampridine. The primary outcome in these studies was the responder rate,
defined as the proportion of patients who showed a consistent improvement in walking speed
as measured by the Timed 25-Foot Walk (T25FW).

Experimental Protocol: Dalfampridine Phase Ill Trials (Pooled Data)

Study Design: Two multicenter, randomized, double-blind, placebo-controlled trials.
o Participants: Patients with various forms of MS.

« Intervention: Dalfampridine extended-release 10 mg twice daily or placebo.

e Primary Outcome: Timed-walk responder rate.

e Secondary Outcomes: Changes in walking speed and the 12-item Multiple Sclerosis Walking
Scale (MSWS-12).

The pooled analysis of these trials revealed a significantly higher proportion of timed-walk
responders in the dalfampridine group compared to placebo.
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Treatment Group Timed-Walk Responder Rate
Placebo 8.9%
Dalfampridine 37.6%

Table 2: Pooled Responder Rates from Two Phase IIl Dalfampridine Trials.

Furthermore, dalfampridine responders experienced a substantial improvement in walking
speed, averaging around 25%.

Nerispirdine in Spinal Cord Injury: An Unfulfilled
Promise

Nerispirdine was also under investigation for the treatment of spinal cord injury. However,
specific clinical trial data for this indication is not publicly available. To provide a comparative
context, we can examine an investigational drug for SCI with a different mechanism of action:
riluzole.

Riluzole, a sodium-glutamate antagonist, has been studied for its neuroprotective effects in
acute spinal cord injury. A multi-center, randomized, placebo-controlled, double-blinded Phase
[l trial (RISCIS, NCT01597518) evaluated its efficacy and safety.

Experimental Protocol: RISCIS Trial (NCT01597518)

o Study Design: International, multi-center, prospective, randomized, double-blinded, placebo-
controlled, adaptive Phase Ill trial.

o Participants: Patients with acute cervical traumatic spinal cord injury (AIS A-C).

« Intervention: Riluzole (100 mg twice daily for 24 hours, followed by 50 mg twice daily for 13
days) or placebo, initiated within 12 hours of injury.

e Primary Outcome: Change in Upper Extremity Motor (UEM) scores at 180 days.

While the trial was halted early due to the COVID-19 pandemic and did not meet its primary
endpoint in the overall population, pre-planned sensitivity analyses suggested potential benefits
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in certain patient subgroups.

. Mean Gain in UEM Scores (Riluzole vs.
Patient Subgroup (AIS Grade)

Placebo)
C 8.0 (statistically significant)
A 0.38 (not statistically significant)

Table 3: Select Efficacy Results from the RISCIS Trial.

Understanding the Mechanisms: A Tale of Two
Pathways

The differing clinical outcomes of Nerispirdine and the comparator drugs can be partially
understood by examining their distinct mechanisms of action.

Nerispirdine's Multi-Target Approach

Nerispirdine was designed as a potassium (K+) and sodium (Na+) channel blocker, and also as
an acetylcholine release enhancer. In the context of demyelinated neurons in MS, blocking
potassium channels is intended to restore the propagation of action potentials. The sodium
channel blockade may have contributed to its lack of proconvulsant activity, a known side effect
of some other potassium channel blockers.
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Caption: Simplified signaling pathway of Nerispirdine.

Dalfampridine: A Focused Potassium Channel Blockade

Dalfampridine's mechanism is more targeted, primarily focusing on the blockade of voltage-
gated potassium channels on demyelinated axons.[2][3][4] This action is believed to restore the

conduction of nerve impulses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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